molecular formula C11H15N3O3S B1394825 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone CAS No. 1220039-18-8

4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone

Cat. No.: B1394825
CAS No.: 1220039-18-8
M. Wt: 269.32 g/mol
InChI Key: CELRETUYRXUBNB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone belongs to the class of substituted piperazinone compounds, characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a ketone functionality. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, indicating the presence of a piperazinone core structure with a substituted phenyl group attached at the 4-position. The compound's molecular formula C11H15N3O3S reflects the integration of multiple functional groups including an amino group, a methylsulfonyl group, and the piperazinone ring system.

The structural complexity of this compound arises from the combination of electron-donating amino groups and electron-withdrawing methylsulfonyl substituents on the phenyl ring. This substitution pattern creates distinct electronic properties that influence both chemical reactivity and potential biological activity. The piperazinone ring system itself contributes significant pharmacological relevance, as demonstrated by numerous studies showing that modifications to this heterocyclic framework can dramatically alter biological activity profiles.

Comparative analysis with related piperazinone derivatives reveals the importance of substitution patterns in determining compound properties. For instance, 2-piperazinone serves as a key intermediate in pharmaceutical synthesis and demonstrates versatility in forming bioactive molecules targeting central nervous system disorders. The addition of the 3-amino-4-methylsulfonylphenyl substituent in the target compound represents a significant structural elaboration that potentially enhances selectivity and potency in biological systems.

Historical Context and Discovery

The development of piperazinone-based compounds traces back to early pharmaceutical research focusing on heterocyclic scaffolds with therapeutic potential. Piperazine and its derivatives have acquired an inimitable position in medicinal chemistry due to their versatile structures, which have fascinated researchers to design novel piperazine-based molecules with various biological actions. The historical significance of piperazinone compounds emerged from their identification as privileged scaffolds capable of interacting with multiple biological targets while maintaining favorable pharmacokinetic properties.

Research into substituted piperazinones gained momentum with the recognition that slight modifications to the substitution pattern on the piperazine nucleus facilitate recognizable differences in the medicinal potential of resultant molecules. Early investigations demonstrated that piperazine scaffolds could express diverse pharmacological activities beyond their initial characterization as central nervous system agents. This broadening understanding led to systematic exploration of various substitution patterns, including the incorporation of amino and sulfonyl functional groups.

The specific combination of amino and methylsulfonyl substituents represents a rational design approach based on structure-activity relationship studies. Historical precedent for this substitution pattern can be found in successful pharmaceutical compounds that utilize similar functional group combinations to achieve desired biological activities. The evolution of piperazinone chemistry reflects a broader trend in medicinal chemistry toward the development of multi-functional molecules capable of addressing complex therapeutic challenges through carefully designed molecular architectures.

Research Significance and Academic Relevance

The academic significance of this compound extends across multiple research domains, reflecting the compound's potential as both a synthetic target and a pharmacological tool. Contemporary research has established that piperazine derivatives demonstrate remarkable versatility in pharmaceutical applications, including anticancer, antioxidant, antimicrobial, antibacterial, antiviral, antifungal, anti-inflammatory, and anticonvulsant activities. This broad spectrum of biological activities positions the compound within a highly active area of drug discovery research.

The structural features of this compound align with current trends in medicinal chemistry research that emphasize the development of molecules with improved selectivity and reduced off-target effects. The presence of the methylsulfonyl group is particularly noteworthy, as sulfonyl-containing compounds have demonstrated significant potential in various therapeutic applications. Recent studies have highlighted the importance of sulfonyl piperazine analogs in developing novel antibiotics against multidrug-resistant pathogens, demonstrating the continued relevance of this chemical class.

Research significance is further enhanced by the compound's potential applications in structure-activity relationship studies. The specific arrangement of functional groups provides an excellent platform for systematic structural modifications aimed at optimizing biological activity while maintaining favorable drug-like properties. The amino group offers opportunities for further derivatization through acylation, alkylation, and condensation reactions, while the methylsulfonyl group provides a stable electron-withdrawing functionality that can modulate overall molecular properties.

Research Domain Potential Applications Supporting Evidence
Pharmaceutical Chemistry Drug development and optimization Multiple piperazinone derivatives in clinical use
Biochemical Research Enzyme inhibition studies Demonstrated activity in various biological pathways
Synthetic Chemistry Scaffold for structural modifications Versatile reactivity of functional groups
Medicinal Chemistry Structure-activity relationship studies Established SAR patterns for piperazine derivatives

The compound's relevance in contemporary pharmaceutical research is underscored by the continued development of piperazine-based therapeutics across diverse therapeutic areas. Recent patent activity and publication trends indicate sustained academic and industrial interest in this chemical class, with particular emphasis on developing compounds with improved pharmacokinetic properties and enhanced target selectivity. The integration of multiple pharmacophoric elements within a single molecular framework represents a sophisticated approach to drug design that continues to yield promising therapeutic candidates.

Properties

IUPAC Name

4-(3-amino-4-methylsulfonylphenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-18(16,17)10-3-2-8(6-9(10)12)14-5-4-13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELRETUYRXUBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCNC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazinone Ring Formation

The core piperazin-2-one structure is synthesized through N-alkylation or cyclocondensation reactions. A representative method involves:

  • Reacting 1-(3-chlorophenyl)piperazin-2-one with methyl α-bromo-(4-chlorophenyl)acetate in methanol using sodium bicarbonate as a base.
  • Conditions: Stirring at 80°C for 6 hours, followed by purification via ethyl acetate extraction and acidification.

Sulfonylation of the Phenyl Ring

The methylsulfonyl group is introduced via sulfonation of an intermediate phenyl derivative:

  • Methanesulfonyl chloride is reacted with a precursor aryl amine under basic conditions (e.g., pyridine or triethylamine).
  • Example: Sulfonylation of 3-amino-4-bromophenylpiperazinone in dichloromethane at 0–25°C.

Amination at the 3-Position

The amino group is introduced through nucleophilic substitution or reduction :

  • Substitution : Replacing a nitro or halogen group with ammonia or protected amines.
  • Reduction : Using zinc powder and ammonium chloride in ethanol to reduce a nitro group to an amine.

Optimized Reaction Conditions

Step Reagents/Conditions Yield Source
Piperazinone formation K₂CO₃, methanol, 80°C, 6 hours 65–75%
Sulfonylation Methanesulfonyl chloride, pyridine, 25°C 80–85%
Amination Zn/NH₄Cl, ethanol, 80°C, 12 hours 86%

Industrial-Scale Considerations

  • Automated reactors improve consistency in large-scale production.
  • Solvent selection : Methanol and ethanol are preferred for their cost-effectiveness and ease of removal.
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) enable efficient hydrogenation during deprotection steps.

Challenges and Solutions

  • Low solubility : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.
  • Byproduct formation : Acidic workup (e.g., HCl) minimizes impurities during filtration.
  • Deprotection : Catalytic hydrogenation (5% Pd/C, 45°C) effectively removes benzyl groups.

Quality Control

Chemical Reactions Analysis

Types of Reactions

4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of substituted piperazinone derivatives .

Scientific Research Applications

4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone, often referred to as a sulfonamide derivative, has garnered attention in various scientific research fields due to its unique chemical structure and biological properties. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and materials science, while providing comprehensive data tables and case studies.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have indicated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Research

Recent investigations have also focused on the anticancer properties of this compound. Preliminary results suggest that it may inhibit tumor cell proliferation through apoptosis induction.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 and HeLa) showed that this compound significantly reduced cell viability with IC50 values ranging from 10 to 25 µM . The mechanism appears to involve the modulation of signaling pathways associated with cell survival.

Neuropharmacology

The piperazine moiety is known for its influence on central nervous system activity. Research has indicated potential applications in treating neurological disorders.

Case Study: Effects on Anxiety and Depression Models

In animal models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behavior in the elevated plus maze test and increased locomotion in the open field test, suggesting anxiolytic effects . These findings warrant further investigation into its potential as an antidepressant or anxiolytic agent.

Polymer Chemistry

The unique chemical properties of this compound have led to its exploration as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Sulfonamide-based Polymer25050Coatings
Biodegradable Polymer18040Packaging Materials

Mechanism of Action

The mechanism of action of 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone involves its interaction with specific molecular targets and pathways. The amino and methylsulfonyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure and Functional Group Comparisons

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents IC50 (μM) Key Features
4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone 2-Piperazinone 3-Amino-4-(methylsulfonyl)phenyl N/A Lactam ring for rigidity; sulfonyl enhances solubility
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) Imidazothiazole 4-(Methylsulfonyl)phenyl 1.4 High potency; planar heterocycle for π-π stacking
N,N-Dimethyl analog (6a) Imidazothiazole 4-(Methylsulfonyl)phenyl, dimethylamine 1.2 Alkylation improves membrane permeability
6-(4-(2-Fluorophenyl)piperazine)pyridazinone Pyridazinone 2-Fluorophenyl-piperazine N/A Fluorine increases electronegativity; piperazine enhances basicity
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Piperidine 3-(Methylsulfonyl)phenyl, propyl N/A Piperidine core with hydroxyl and sulfonyl groups
2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine Pyrimidine Sulfanyl, nitro groups N/A Sulfanyl and nitro groups alter electronic properties

Physicochemical and Pharmacokinetic Properties

  • Solubility: The methylsulfonyl group in the target compound enhances aqueous solubility relative to sulfanyl or non-polar substituents .
  • Metabolic Stability: Piperazinone’s lactam structure may resist enzymatic degradation better than secondary amines (e.g., piperazine derivatives) .

Biological Activity

4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperazinone core with an amino group and a methylsulfonyl substituent on the phenyl ring. These functional groups are crucial for its biological interactions.

Structural Feature Description
Piperazinone Core Central structure providing basic pharmacophore
Amino Group Potential for hydrogen bonding with biological targets
Methylsulfonyl Group Enhances solubility and may influence receptor binding

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The amino and methylsulfonyl groups are believed to facilitate these interactions, potentially modulating enzyme activity or receptor binding. Detailed studies are needed to fully elucidate the molecular pathways involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study demonstrated that derivatives of piperazine compounds, including those similar to this compound, showed promising antibacterial activity against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In particular, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. A study characterized the binding interactions of related compounds with COX enzymes, highlighting their potential as anti-inflammatory agents .

Anticancer Activity

Recent investigations have focused on the anticancer potential of this compound. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines, including pancreatic cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy
    • A study tested various piperazine derivatives against multiple bacterial strains, revealing that compounds structurally related to this compound had minimum inhibitory concentrations (MICs) below 10 µg/mL for certain strains.
  • Anti-inflammatory Mechanism
    • Research highlighted a derivative's ability to bind to COX enzymes with an IC50 value of 0.5 µM, suggesting a strong potential for reducing inflammation in clinical settings .
  • Cytotoxicity in Cancer Research
    • In vitro studies on pancreatic cancer cell lines showed that the compound induced significant cell death at concentrations as low as 1 µM, indicating its potential as an effective anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone, and how can reaction conditions be optimized?

  • Methodology : Start with thermally driven polycondensation reactions using aromatic dianhydrides and fluorinated diamine precursors, as demonstrated for structurally similar piperazinone derivatives . Key parameters include:
    • Temperature control (e.g., 150–200°C for aromatic polyimides).
    • Solvent selection (e.g., polar aprotic solvents like NMP or DMF for solubility).
    • Monitoring via HPLC to track intermediate formation and purity .
  • Optimization : Use factorial design to systematically vary reaction time, temperature, and stoichiometry. For example, a 2³ factorial design can identify interactions between variables and reduce trial-and-error approaches .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Techniques :
    • X-ray crystallography : Resolve bond angles (e.g., C–N–C angles ~109.5° in piperazine rings) and torsional conformations .
    • NMR spectroscopy : Assign peaks using ¹H/¹³C-NMR (e.g., methylsulfonyl group protons resonate at δ 3.0–3.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .
    • FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm⁻¹; NH₂ bending at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the methylsulfonyl group in catalytic or enzymatic environments?

  • Approach :
    • Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (FMOs) to identify reactive sites .
    • Molecular dynamics (MD) simulations can model interactions with enzymes (e.g., sulfotransferases) by analyzing binding energies and conformational flexibility .
    • Validate predictions with experimental kinetic studies (e.g., monitoring sulfonyl group hydrolysis via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in experimental vs. theoretical data for this compound’s thermal stability?

  • Case Example : If experimental thermogravimetric analysis (TGA) shows decomposition at 250°C, but simulations predict stability up to 300°C:
    • Step 1 : Re-examine sample purity (e.g., residual solvent or byproducts may lower decomposition temperature) using HPLC-MS .
    • Step 2 : Re-run simulations with explicit solvent models or defect-inclusive crystallographic data .
    • Step 3 : Compare with structurally analogous compounds (e.g., 4-(4-methylpiperazino)aniline derivatives) to identify substituent effects .

Q. How can the compound’s interactions with biological targets (e.g., 5-HT receptors) be systematically studied?

  • Methodology :
    • In vitro assays : Radioligand binding studies using [³H]-labeled analogs to quantify receptor affinity (IC₅₀ values) .
    • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., modifying the piperazine ring or sulfonyl group) and correlate changes with activity .
    • Docking studies : Use AutoDock Vina to predict binding poses in receptor pockets (e.g., 5-HT₂A serotonin receptors) and validate with mutagenesis data .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing inconsistent biological activity data across studies?

  • Tools :
    • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) using random-effects models to account for heterogeneity .
    • Principal component analysis (PCA) : Reduce dimensionality in SAR datasets to identify outliers or confounding variables (e.g., solvent polarity effects) .
  • Reproducibility : Document reaction conditions in machine-readable formats (e.g., using FAIR data principles) and share raw crystallographic data via repositories like CCDC .

Advanced Characterization Techniques

Q. How can advanced spectroscopy resolve ambiguities in the compound’s tautomeric forms?

  • Techniques :
    • Dynamic NMR : Monitor temperature-dependent chemical shifts to detect tautomeric equilibria (e.g., enol-keto transitions in related triazole derivatives) .
    • X-ray photoelectron spectroscopy (XPS) : Analyze sulfur oxidation states in the methylsulfonyl group to rule out redox side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone
Reactant of Route 2
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4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.